3-Methylmalic acid

Descripción general

Descripción

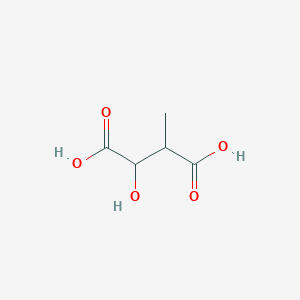

It is a dicarboxylic acid that carries hydroxy and methyl substituents at positions 2 and 3, respectively . This compound is a structural derivative of succinic acid and is known for its role in various metabolic pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Methylmalic acid can be synthesized through several chemical routes. One common method involves the halogenation of malic acid followed by hydrolysis. Another approach is the hydrogenation of maleic acid .

Industrial Production Methods: In industrial settings, this compound is typically produced via chemical synthesis. The process involves the use of specific catalysts and controlled reaction conditions to ensure high yield and purity. The exact industrial methods may vary depending on the desired scale and application .

Análisis De Reacciones Químicas

Types of Reactions: 3-Methylmalic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Chemical Properties and Background

3-Methylmalic acid, with the molecular formula C5H8O5, is characterized by the presence of hydroxy and methyl substituents at positions 2 and 3. It is involved in several biochemical pathways, particularly in the metabolism of branched-chain amino acids like valine, leucine, and isoleucine.

Clinical Diagnostics

This compound is primarily studied for its role in diagnosing metabolic disorders such as methylmalonic acidemia (MMA). Elevated levels of this compound in biological fluids can indicate deficiencies in vitamin B12 or defects in metabolic pathways associated with MMA. For instance, a study highlighted that patients with MMA exhibited significantly increased concentrations of this compound in dried blood spots (DBS) and urine, which were monitored using advanced liquid chromatography-tandem mass spectrometry techniques .

Cancer Research

Recent studies have shown that methylmalonic acid can promote tumor progression. Specifically, it has been observed to facilitate epithelial-to-mesenchymal transition (EMT) in cancer cells, enhancing their metastatic potential. For example, experiments demonstrated that treatment with methylmalonic acid increased the expression of stemness markers in breast cancer cell lines, suggesting its role as a mediator in tumor biology .

Metabolic Pathway Studies

As a metabolite involved in the breakdown of certain amino acids and propionate, this compound serves as an important compound for studying metabolic pathways. Its accumulation can inhibit enzymes crucial for energy production, leading to cellular dysfunction. This property makes it a valuable target for research into metabolic disorders and energy metabolism.

Case Study 1: Methylmalonic Acidemia Diagnosis

A notable case involved a 29-year-old female patient diagnosed with late-onset methylmalonic acidemia. Following treatment with adenosine cobalamin and l-carnitine, her levels of methylmalonic acid decreased significantly from 306.4 to 6.1 μmol/mmol over a span of two months, demonstrating the clinical relevance of monitoring this metabolite for effective management of MMA .

Case Study 2: Cognitive Function Correlation

Another study investigated the correlation between elevated levels of methylmalonic acid and cognitive decline in children aged 3 to 16 years. The findings suggested that increased concentrations of this metabolite were associated with lower cognitive scores, indicating its potential impact on neurological health .

Industrial Applications

In addition to its medical significance, this compound is also utilized in industrial applications. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its role as a reagent in organic synthesis further underscores its versatility in chemical manufacturing processes.

Data Tables

Mecanismo De Acción

The mechanism of action of 3-Methylmalic acid involves its role as a metabolite in the C5-branched dibasic acid metabolism. It participates in the biosynthesis of valine, leucine, and isoleucine, as well as in the 2-oxocarboxylic acid metabolism . The compound acts by interacting with specific enzymes and molecular targets within these pathways, facilitating various biochemical reactions .

Comparación Con Compuestos Similares

Succinic Acid: A dicarboxylic acid with a similar structure but without the hydroxy and methyl substituents.

Malic Acid: Another dicarboxylic acid with a hydroxy group but lacking the methyl substituent.

Methylmalonic Acid: A related compound involved in similar metabolic pathways.

Uniqueness: 3-Methylmalic acid is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its role in specific metabolic pathways also sets it apart from other similar compounds .

Actividad Biológica

3-Methylmalic acid (3-MMA) is a dicarboxylic acid that plays a significant role in various metabolic pathways and has been implicated in several biological processes. This article delves into the biological activity of 3-MMA, focusing on its metabolic implications, pathological associations, and potential therapeutic avenues.

Overview of this compound

This compound is an intermediate in the metabolism of certain amino acids and fatty acids. It is particularly relevant in the context of methylmalonic acidemia (MMA), a genetic disorder characterized by the accumulation of methylmalonic acid due to defects in the enzyme methylmalonyl-CoA mutase. Elevated levels of 3-MMA have been observed in patients with MMA, linking it to various metabolic dysfunctions.

Metabolic Pathways Involving this compound

1. Role in Energy Metabolism:

3-MMA is involved in mitochondrial energy production. Studies indicate that elevated levels of methylmalonic acid, including 3-MMA, can disrupt mitochondrial function by inhibiting key enzymes in the citric acid cycle, such as succinate dehydrogenase and various complexes of the electron transport chain .

2. Biomarker for Mitochondrial Dysfunction:

Research suggests that increased concentrations of 3-MMA can serve as a biomarker for oxidative stress and mitochondrial dysfunction. In patients with MMA, high levels of 3-MMA correlate with symptoms like developmental delays and neurological impairments due to compromised energy metabolism in neurons .

Case Studies Highlighting Biological Activity

Case Study 1: Methylmalonic Acidemia

A study reported a case of a 29-year-old female diagnosed with late-onset methylmalonic acidemia who exhibited cognitive impairment and cerebellar lesions. Laboratory tests revealed significantly elevated levels of methylmalonic acid and its derivatives, including 3-MMA. Treatment with vitamin B12 and carnitine led to a reduction in symptoms and normalization of biochemical markers .

Case Study 2: Immune Response Modulation

Recent findings from Moffitt Cancer Center demonstrated that high levels of methylmalonic acid, including 3-MMA, negatively affect CD8+ T cell function. This impairment was linked to altered energy production within these immune cells, suggesting that targeting methylmalonic acid could enhance immune responses in cancer therapy .

Research Findings on Biological Activity

1. Inhibition of Mitochondrial Function:

Studies have shown that elevated levels of methylmalonic acid inhibit mitochondrial respiration, leading to increased lactate production and altered glucose metabolism. This is particularly significant in the context of neurological health, where energy deficits can lead to severe cognitive impairments .

2. Impact on Neurotransmission:

High concentrations of 3-MMA have been associated with disruptions in glutamatergic neurotransmission due to impaired energy metabolism in astrocytes. This suggests potential roles for 3-MMA in neurodevelopmental disorders and cognitive dysfunctions observed in MMA patients .

Table 1: Summary of Key Findings Related to this compound

Propiedades

IUPAC Name |

2-hydroxy-3-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYQJIHHTGFBLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80976274 | |

| Record name | 2-Hydroxy-3-methylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-41-3 | |

| Record name | 2-Hydroxy-3-methylbutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Methylmalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-methylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-methylbutanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.